molecular formula C10H20O2 B13996243 Methyl 2,2-dimethylheptanoate CAS No. 813-70-7

Methyl 2,2-dimethylheptanoate

Cat. No.: B13996243
CAS No.: 813-70-7
M. Wt: 172.26 g/mol
InChI Key: TWDSPUJFEJFHTH-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylheptanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from heptanoic acid and methanol. This compound is known for its unique structural features, including a heptanoic acid chain with two methyl groups at the second carbon position, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylheptanoate can be synthesized through esterification of 2,2-dimethylheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control of reaction conditions and high yield. For example, ethyl isobutyrate and an organic base reagent can be introduced into a continuous flow reactor, followed by reaction with 1,5-dibromopentane to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethylheptanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester under basic conditions.

Major Products:

    Oxidation: 2,2-dimethylheptanoic acid.

    Reduction: 2,2-dimethylheptanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethylheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylheptanoate involves its reactivity as an ester. In biological systems, esters are typically hydrolyzed by esterases to yield the corresponding alcohol and acid. The molecular targets and pathways involved in its action depend on the specific context of its use, such as in enzymatic reactions or synthetic processes .

Comparison with Similar Compounds

    Methyl heptanoate: Similar structure but lacks the two methyl groups at the second carbon position.

    Ethyl 2,2-dimethylheptanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 2,2-dimethylheptanoate is unique due to the presence of two methyl groups at the second carbon position, which enhances its stability and reactivity compared to other esters like methyl heptanoate .

Properties

IUPAC Name

methyl 2,2-dimethylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-6-7-8-10(2,3)9(11)12-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDSPUJFEJFHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263836
Record name Heptanoic acid, 2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813-70-7
Record name Heptanoic acid, 2,2-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=813-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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